molecular formula C12H14N2O2 B12498430 Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12498430
M. Wt: 218.25 g/mol
InChI Key: BWBKAZFWYAQVSI-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethyl ester group at the 7th position of the benzo[d]imidazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium complexes may be employed to facilitate the cyclization process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of both methyl and ethyl ester groups, which enhance its reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2,3-dimethylbenzimidazole-4-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)14(3)8(2)13-10/h5-7H,4H2,1-3H3

InChI Key

BWBKAZFWYAQVSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C

Origin of Product

United States

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